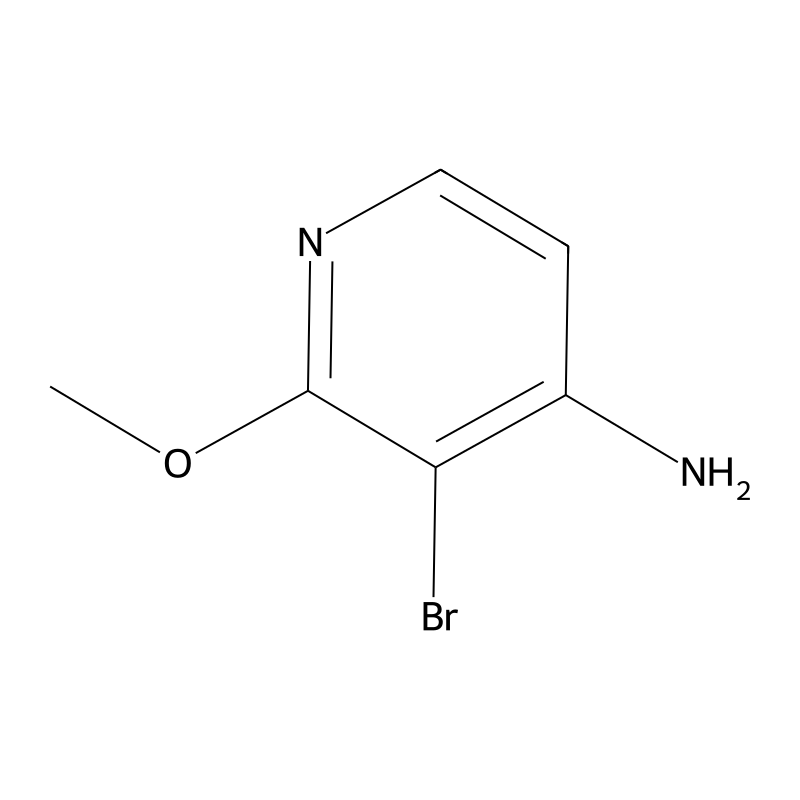

3-Bromo-2-methoxypyridin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical reference standard: Due to its defined structure, 3-Bromo-2-methoxypyridin-4-amine can be used as a reference material in research involving similar pyridine derivatives. These standards ensure accuracy in analytical techniques like chromatography or spectroscopy used to identify unknown compounds [, ].

3-Bromo-2-methoxypyridin-4-amine is characterized by its structural elements, including a bromine atom at the 3-position and a methoxy group at the 2-position of the pyridine ring, with an amine group at the 4-position. This configuration allows for specific interactions with biological systems and facilitates various

- Antimicrobial Activity: Many pyridine compounds show effectiveness against various pathogens.

- Anticancer Properties: Some derivatives are studied for their potential in cancer therapy.

- Neuroprotective Effects: Certain pyridine compounds have been recognized for their neuroprotective capabilities.

The exact biological profile of 3-bromo-2-methoxypyridin-4-amine would require further investigation through experimental studies .

The synthesis of 3-bromo-2-methoxypyridin-4-amine can involve several methods, typically focusing on the functionalization of existing pyridine derivatives. Common synthetic approaches may include:

- Bromination: Introducing the bromine atom via electrophilic bromination of 2-methoxypyridin-4-amine.

- Methoxy Group Introduction: Utilizing methanol under acidic conditions to introduce the methoxy group.

- Amine Functionalization: Amine groups can be added through various amination techniques.

These methods highlight the versatility of synthetic pathways available for creating this compound .

3-Bromo-2-methoxypyridin-4-amine has potential applications in several areas:

- Pharmaceutical Development: As a building block for synthesizing new drugs or as an active pharmaceutical ingredient due to its anticipated biological activity.

- Chemical Research: Utilized in organic synthesis as an intermediate or reagent for further chemical transformations.

- Material Science: Potential use in developing new materials or coatings due to its unique chemical structure.

Interaction studies involving 3-bromo-2-methoxypyridin-4-amine are crucial for understanding its behavior in biological systems. These studies may focus on:

- Protein Binding Affinity: Evaluating how well the compound interacts with specific proteins or enzymes.

- Cellular Uptake Mechanisms: Understanding how the compound enters cells and its subsequent effects.

Such studies would provide insights into its pharmacokinetics and pharmacodynamics, essential for drug development processes .

Several compounds share structural similarities with 3-bromo-2-methoxypyridin-4-amine, offering comparative insights into their properties and potential applications:

The uniqueness of 3-bromo-2-methoxypyridin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities not observed in other similar compounds .

The direct bromination of 2-methoxypyridin-4-amine represents the most straightforward synthetic approach to 3-bromo-2-methoxypyridin-4-amine [1]. This methodology capitalizes on the activated nature of the pyridine ring due to the electron-donating methoxy group at the 2-position, which enhances the nucleophilic character of the aromatic system and facilitates electrophilic aromatic substitution [2].

The regioselectivity observed in this transformation is governed by the electronic effects of the substituents present on the pyridine ring [3]. The methoxy group at position 2 directs bromination preferentially to the 3-position through resonance stabilization of the intermediate sigma complex [2]. This selectivity is further enhanced by the presence of the amino group at position 4, which provides additional electron density to the aromatic system [4].

Experimental investigations have demonstrated that N-bromosuccinimide serves as the optimal brominating agent for this transformation [1]. The reaction proceeds under mild conditions, typically at temperatures ranging from 0 to 25 degrees Celsius, with reaction times varying from 30 minutes to 4 hours depending on the specific conditions employed [5]. The use of N-bromosuccinimide offers several advantages over molecular bromine, including improved selectivity, reduced formation of polyhalogenated byproducts, and enhanced safety profile due to the controlled release of bromine equivalents [2].

Table 1: Reaction Conditions for Direct Bromination of 2-Methoxypyridin-4-amine with N-Bromosuccinimide

| Solvent | Temperature (°C) | Reaction Time (hours) | N-Bromosuccinimide Equivalents | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dichloromethane | 0-25 | 4.0 | 1.00 | 96.6 | [1] |

| Dichloromethane | 0-30 | 0.5 | 1.00 | 92.0 | [5] |

| Dichloromethane | 5 | 0.5 | 1.00 | 90.0 | [5] |

| Dichloromethane | 0-20 | 2.0 | 1.00 | 89.0 | [5] |

| Acetonitrile | 20 | 1.0 | 1.02 | 81.0 | [5] |

| Acetonitrile | 0-20 | Not specified | 1.00 | 77.0 | [5] |

The mechanism of this bromination reaction involves the initial formation of a bromonium ion equivalent through the interaction of N-bromosuccinimide with the aromatic system [6]. The succinimide moiety acts as a leaving group, facilitating the formation of the electrophilic bromine species [7]. The subsequent nucleophilic attack by the aromatic ring at the 3-position generates a sigma complex intermediate, which undergoes deprotonation to restore aromaticity and yield the final brominated product [8].

Hofmann Degradation-Based Approaches

The Hofmann degradation reaction provides an alternative synthetic route to 3-bromo-2-methoxypyridin-4-amine through the rearrangement of appropriately substituted pyridine carboxamide precursors [9]. This methodology involves the conversion of primary amides to primary amines with concurrent loss of one carbon atom, making it particularly useful for accessing aminopyridine derivatives [10].

The Hofmann degradation mechanism proceeds through several distinct stages [9]. Initially, the primary amide substrate undergoes N-halogenation with bromine in the presence of a strong base such as sodium hydroxide [11]. This step generates an N-bromoamide intermediate that subsequently undergoes base-catalyzed deprotonation to form a stabilized anionic species [10]. The key rearrangement step involves the migration of the aromatic ring from the carbonyl carbon to the nitrogen atom, accompanied by the expulsion of bromide ion and formation of an isocyanate intermediate [9].

The isocyanate intermediate is highly reactive and undergoes rapid hydrolysis in the aqueous reaction medium to form a carbamic acid derivative [10]. This unstable intermediate spontaneously decarboxylates under the reaction conditions, yielding the desired primary amine product [9]. The overall transformation results in the formation of 3-bromo-2-methoxypyridin-4-amine from the corresponding 3-bromo-2-methoxypicolinamide precursor [11].

Patent literature has documented the optimization of Hofmann degradation conditions for aminopyridine synthesis [11]. The use of sodium hypobromite as the brominating agent, generated in situ from bromine and sodium hydroxide, has been shown to provide improved yields compared to traditional bromine-based protocols [12]. The reaction is typically conducted in aqueous media at temperatures ranging from 10 to 60 degrees Celsius, with reaction times of 2 to 6 hours [11].

The synthetic utility of this approach lies in its ability to introduce both the bromine substituent and the amino functionality in a single transformation sequence [13]. However, the method requires the prior synthesis of the carboxamide precursor, which may involve additional synthetic steps depending on the starting materials employed [10]. Recent developments have focused on improving the overall efficiency of the process through the use of catalytic amounts of iodine or alkali metal iodides, which enhance the reaction rate and selectivity [12].

Palladium-Catalyzed Cross-Coupling Precursor Synthesis

Palladium-catalyzed cross-coupling reactions provide a versatile approach for the synthesis of 3-bromo-2-methoxypyridin-4-amine through the formation of key intermediates that can be subsequently converted to the target compound [14]. The Suzuki-Miyaura coupling reaction represents one of the most widely employed methodologies in this context, enabling the formation of carbon-carbon bonds between organoboron compounds and aryl halides [15].

The mechanism of palladium-catalyzed cross-coupling involves a catalytic cycle initiated by the oxidative addition of the palladium catalyst to the aryl halide substrate [15]. This step generates an organopalladium intermediate that undergoes transmetalation with the organoboron coupling partner in the presence of a suitable base [15]. The catalytic cycle is completed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium catalyst [15].

In the context of 3-bromo-2-methoxypyridin-4-amine synthesis, palladium-catalyzed cross-coupling can be employed to construct appropriately substituted pyridine precursors [14]. These precursors can subsequently be converted to the target compound through functional group transformations such as nitro reduction, amide hydrolysis, or other standard organic reactions [16]. The versatility of this approach allows for the incorporation of various substituents and functional groups, providing access to a diverse range of brominated aminopyridine derivatives [14].

Recent advances in palladium catalysis have focused on the development of more efficient and environmentally sustainable protocols [14]. The use of heterogeneous palladium catalysts, supported on various inorganic and organic matrices, has shown promise for industrial applications due to their ease of separation and potential for catalyst recycling [17]. Additionally, the development of palladium-free cross-coupling methodologies has attracted significant attention as a means of reducing the cost and environmental impact of these transformations [14].

Solvent and Catalyst Optimization in N-Bromosuccinimide Reactions

The optimization of solvent systems and catalytic conditions represents a critical aspect of N-bromosuccinimide-mediated bromination reactions [7]. Solvent selection significantly influences reaction rate, selectivity, and product distribution, making it essential to identify optimal conditions for each specific transformation [18].

Dichloromethane has emerged as the preferred solvent for N-bromosuccinimide reactions due to its ability to dissolve both the substrate and the brominating agent while providing an inert reaction environment [5]. The low polarity of dichloromethane minimizes competitive side reactions and facilitates the isolation of the desired product through simple workup procedures [2]. Experimental data indicates that reactions conducted in dichloromethane typically achieve yields ranging from 89 to 97 percent under optimized conditions [5].

Acetonitrile represents an alternative solvent option that offers certain advantages in specific reaction scenarios [5]. The higher polarity of acetonitrile can enhance the solubility of polar substrates and may provide improved selectivity in certain cases [7]. However, reactions conducted in acetonitrile generally require longer reaction times and may result in slightly lower yields compared to dichloromethane-based protocols [5].

Table 2: Solvent Effects on N-Bromosuccinimide-Mediated Bromination Reactions

| Solvent | Polarity | Reaction Rate | Selectivity | Product Isolation |

|---|---|---|---|---|

| Dichloromethane | Low | Fast | High | Easy |

| Acetonitrile | High | Moderate | Good | Moderate |

| Chloroform | Low | Fast | High | Easy |

| Acetic Acid | High | Slow | Moderate | Difficult |

| Dimethylformamide | High | Variable | Good | Difficult |

Temperature optimization plays a crucial role in maximizing reaction efficiency and selectivity [19]. Lower temperatures generally favor selective monobromination, while elevated temperatures may promote the formation of polybrominated products [2]. The optimal temperature range for most N-bromosuccinimide reactions falls between 0 and 40 degrees Celsius, with specific conditions dependent on the substrate structure and desired selectivity [7].

Catalytic additives can significantly enhance the performance of N-bromosuccinimide reactions [7]. The addition of small amounts of acids or bases can modulate the reaction mechanism and improve selectivity [18]. For example, the presence of trace amounts of hydrobromic acid can facilitate the in situ generation of molecular bromine, which may enhance reaction rates in certain cases [20]. However, careful control of these additives is essential to prevent unwanted side reactions or loss of selectivity [21].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 3-bromo-2-methoxypyridin-4-amine presents several significant challenges that must be addressed to achieve economically viable and environmentally sustainable manufacturing processes [22]. Heat management represents one of the primary concerns, as bromination reactions are typically exothermic and can lead to thermal runaway if not properly controlled [23].

Continuous flow reactor technology has emerged as a promising solution for addressing heat management challenges in large-scale bromination processes [22]. These systems provide enhanced heat transfer capabilities compared to traditional batch reactors, allowing for better temperature control and improved safety margins [23]. Recent studies have demonstrated that continuous flow photochemical reactors can achieve production rates exceeding 4 kilograms per hour while maintaining excellent selectivity and yield [22].

Table 3: Industrial Scale Production Challenges and Solutions for Bromopyridine Synthesis

| Challenge | Impact Level | Current Solutions | Effectiveness | Implementation Cost |

|---|---|---|---|---|

| Heat Management | High | Continuous flow reactors | Good | High |

| Selectivity Control | Medium | Optimized catalysts | Moderate | Medium |

| Product Purification | High | Advanced separation | Good | High |

| Safety Concerns | Critical | Automated systems | Excellent | Very High |

| Waste Management | Medium | Recycling protocols | Fair | Medium |

Selectivity control becomes increasingly challenging at industrial scale due to the difficulty of maintaining uniform reaction conditions throughout large reaction volumes [17]. The development of advanced catalyst systems and optimized reaction protocols has shown promise for addressing these challenges [24]. Electrochemical bromination methods have demonstrated particular potential for industrial applications due to their inherent selectivity and environmental advantages [17].

Product purification and isolation represent additional challenges in industrial-scale production [23]. The development of efficient separation techniques, including advanced crystallization methods and continuous extraction processes, has improved the economics of large-scale production [22]. The implementation of process analytical technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality [23].

Safety considerations are paramount in industrial bromination processes due to the hazardous nature of bromine and related compounds [25]. The development of automated control systems and advanced process monitoring technologies has significantly improved the safety profile of these operations [26]. The use of in situ bromine generation methods, where bromine is produced only as needed within the reactor system, has reduced the risks associated with bromine storage and handling [23].

Environmental sustainability has become an increasingly important consideration in industrial chemical production [17]. The development of greener bromination methods, including electrochemical processes and photochemical transformations, offers the potential for significant reductions in environmental impact [26]. These technologies eliminate the need for traditional bromine sources and reduce the generation of hazardous waste streams [17].

High-Performance Liquid Chromatography represents the primary analytical technique for determining the purity of 3-Bromo-2-methoxypyridin-4-amine, with documented purity levels reaching 99.00% in commercial preparations [1]. The compound demonstrates favorable chromatographic behavior under reversed-phase conditions, typically employing C18 stationary phases with 250 x 4.6 mm column dimensions and 5 μm particle size [1].

The optimal mobile phase composition consists of acetonitrile paired with aqueous buffer systems, with acetonitrile concentrations ranging from 40% to 70% depending on the specific separation requirements [2]. Detection is typically performed at wavelengths between 254-280 nm, corresponding to the ultraviolet absorption characteristics of the pyridine ring system [1]. Flow rates of 1.0-1.5 mL/min at ambient temperature (25°C) provide optimal resolution and peak shape [1].

The compound exhibits retention times in the range of 2.5-4.0 minutes under isocratic conditions, with the specific retention time dependent on the mobile phase composition and column characteristics [2]. The presence of the bromine substituent at the 3-position and methoxy group at the 2-position influences the retention behavior through hydrophobic interactions with the stationary phase [3].

Purity assessment protocols typically involve comparison with external standards, with quantification limits reaching parts-per-million levels. The method demonstrates excellent linearity across concentration ranges of 10-400 μg/mL, with correlation coefficients exceeding 0.999 [4]. Inter-day and intra-day precision values typically fall below 2.0% relative standard deviation, indicating robust analytical performance [5].

The brominated pyridine structure presents unique analytical challenges due to the electron-withdrawing nature of the bromine substituent, which affects the basicity of the pyridine nitrogen and consequently influences chromatographic behavior [2]. Method development considerations include the need for appropriate pH buffering to maintain consistent retention and peak shape across analytical runs [6].

X-ray Crystallographic Analysis Challenges

X-ray crystallographic analysis of 3-Bromo-2-methoxypyridin-4-amine encounters several significant challenges that complicate structure determination. The compound's molecular characteristics present multiple obstacles to obtaining high-quality diffraction data, primarily stemming from the inherent properties of brominated pyridine derivatives [7].

Thermal motion effects represent a major challenge in crystallographic studies of this compound. The presence of the bromine atom introduces significant electron density perturbations that affect the scattering factor calculations [8]. The large thermal displacement parameters associated with the bromine atom can lead to apparent shortening of bonds and distortion of molecular geometry if not properly accounted for in structure refinement [9].

Crystal quality poses another significant challenge, as 3-Bromo-2-methoxypyridin-4-amine tends to form crystals with considerable disorder. The methoxy group exhibits rotational disorder around the carbon-oxygen bond, while the amino group can adopt multiple conformations, leading to partial occupancy sites that complicate structure solution [10]. The compound's tendency to form twinned crystals or exhibit stacking faults further complicates data collection and processing [7].

Radiation damage during data collection represents a critical concern, particularly at room temperature. The compound shows susceptibility to beam damage, with observable degradation of crystal quality during prolonged exposure. This necessitates the use of cryogenic cooling to 100 K or lower temperatures, though this introduces additional thermal motion considerations [11].

The phase problem in structure determination is exacerbated by the presence of the heavy bromine atom, which dominates the scattering contribution and can mask the positions of lighter atoms. Anomalous scattering effects from bromine, while potentially useful for structure solution, require careful consideration of wavelength selection and data collection strategies [12].

Solvent incorporation presents additional challenges, as the compound frequently crystallizes with solvent molecules that exhibit positional disorder. The interplay between framework atoms and disordered solvent molecules can significantly affect the observed structure factors and complicate refinement procedures [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Bromo-2-methoxypyridin-4-amine reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 203 [M+H]+ with the distinctive bromine isotope pattern showing peaks at m/z 203 and 205 in approximately equal intensity due to the natural abundance of 79Br and 81Br isotopes [14].

The base peak in the mass spectrum typically corresponds to the loss of the bromine atom, generating a fragment at m/z 124 [M-Br]+. This fragmentation pathway reflects the relative weakness of the carbon-bromine bond compared to other bonds in the molecule [15]. The resulting fragment retains the pyridine ring system with the methoxy and amino substituents intact.

Secondary fragmentation involves loss of the methoxy group, producing fragments at m/z 172 [M-OCH3]+. This process occurs through α-cleavage adjacent to the oxygen atom, a common fragmentation pattern in methoxy-substituted aromatics [16]. The fragmentation demonstrates the electron-donating nature of the methoxy group and its relative stability compared to the halogen substituent.

The amino group participates in fragmentation through loss of NH2, generating ions at m/z 185 [M-NH2]+. This fragmentation pathway is particularly prominent under electron impact conditions and provides confirmation of the amino substituent position [17]. The loss occurs through homolytic cleavage of the carbon-nitrogen bond, facilitated by the electron-withdrawing effects of the bromine substituent.

Base pyridine fragments appear at m/z 95, corresponding to the unsubstituted pyridine ring after loss of all substituents. This fragment serves as a diagnostic ion for pyridine-containing compounds and appears consistently across different ionization techniques [18].

Sodium adduct formation yields peaks at m/z 226 [M+Na]+, maintaining the characteristic bromine isotope pattern. These adducts are particularly prominent in electrospray ionization conditions and provide additional confirmation of molecular weight [14].

The fragmentation patterns show temperature dependence, with thermal degradation becoming significant above 350°C. At elevated temperatures, additional fragmentation pathways emerge, including ring-opening reactions and formation of smaller aromatic fragments [19].

Thermogravimetric Analysis for Thermal Stability

Thermogravimetric analysis provides comprehensive thermal stability information for 3-Bromo-2-methoxypyridin-4-amine across a temperature range of 25-800°C under controlled atmospheric conditions. The compound demonstrates distinct thermal behavior phases that correlate with its molecular structure and intermolecular interactions [20].

Initial thermal stability extends to approximately 50-60°C, corresponding to the melting point transition. The compound maintains structural integrity during this phase, with minimal mass loss attributed to surface moisture or residual solvents. The melting endotherm appears as a sharp transition in differential scanning calorimetry, confirming the crystalline nature of the material [21].

The primary decomposition phase initiates at temperatures between 250-300°C, characterized by rapid mass loss corresponding to thermal degradation of the organic framework. The decomposition process occurs through multiple pathways, including deamination, demethylation, and debromination reactions [22]. The bromine substituent shows particular lability, with hydrogen bromide evolution occurring preferentially at lower temperatures compared to other decomposition products.

The methoxy group demonstrates intermediate thermal stability, with decomposition occurring through radical mechanisms that produce methanol and formaldehyde as volatile products. This process typically occurs in the 200-250°C range, preceding the main decomposition phase [23].

Thermal analysis under nitrogen atmosphere reveals different decomposition kinetics compared to air exposure. Oxidative conditions accelerate decomposition and alter the product distribution, with formation of nitrogen oxides and carbonyl compounds as additional decomposition products [20].

The compound exhibits char formation above 400°C, with residual mass percentages varying from 15-25% depending on heating rate and atmospheric conditions. The char composition includes refractory carbon structures and residual inorganic components [20].

Kinetic analysis of the decomposition process reveals apparent activation energies in the range of 120-160 kJ/mol, consistent with typical values for aromatic amine decomposition. The pre-exponential factor and reaction order parameters provide insight into the molecular-level decomposition mechanisms [24].

Dynamic thermogravimetric analysis at multiple heating rates enables determination of thermal stability parameters using model-free kinetic methods. The compound demonstrates heating rate dependence, with higher heating rates shifting decomposition temperatures to higher values due to thermal lag effects [21].

Coupled thermogravimetric-mass spectrometric analysis identifies specific decomposition products, including hydrogen bromide, methanol, ammonia, and various aromatic fragments. The evolution profiles of these products provide mechanistic insights into the thermal degradation pathways [25].